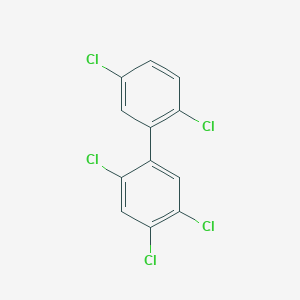

2,2',4,5,5'-Pentachlorobiphenyl

Beschreibung

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHWLEDBADHJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038304 | |

| Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-73-2 | |

| Record name | PCB 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37680-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,2',5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,5'-pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803YVI5BNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’,4,5,5’-Pentachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures . The reaction conditions typically include:

Temperature: 50-150°C

Catalyst: Iron or aluminum chloride

Chlorine gas: As the chlorinating agent

Industrial Production Methods

Industrial production of 2,2’,4,5,5’-Pentachlorobiphenyl follows similar chlorination processes but on a larger scale. The production involves continuous chlorination in reactors designed to handle large volumes of biphenyl and chlorine gas . The reaction is controlled to achieve the desired degree of chlorination, and the product is purified through distillation and crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,4,5,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form chlorinated benzoic acids.

Reduction: Can be reduced to form less chlorinated biphenyls.

Substitution: Can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

Reduction: Reagents such as zinc dust in the presence of hydrochloric acid (HCl).

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

PCBs, including 2,2',4,5,5'-Pentachlorobiphenyl, have been utilized in various industrial applications due to their chemical stability and insulating properties. However, their environmental impact has led to significant restrictions on their use.

Environmental Monitoring

PCB 101 is often analyzed in environmental samples to assess contamination levels. Methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify PCBs in soil, water, and biological tissues. The U.S. Environmental Protection Agency (EPA) Method 8082A provides guidelines for analyzing PCBs in various matrices .

Remediation Studies

Research has focused on the remediation of PCB-contaminated sites. Bioremediation techniques utilizing microorganisms capable of degrading PCBs have been explored. Studies indicate that certain bacteria can metabolize PCB congeners, including PCB 101, thereby reducing environmental toxicity .

Health Research Applications

Due to its classification as a probable carcinogen, PCB 101 has been the subject of numerous health studies.

Toxicology Studies

Toxicological research has demonstrated that exposure to PCB 101 may lead to various health issues, including endocrine disruption and immunotoxicity. Investigations into its mechanisms of action reveal that non-dioxin-like PCBs may operate through different pathways than dioxin-like compounds, affecting cellular processes without directly interacting with the aryl hydrocarbon receptor (AhR) .

Epidemiological Studies

Epidemiological studies have linked PCB exposure to adverse health outcomes in populations living near contaminated sites. For instance, research has shown elevated levels of PCB 101 in human blood among individuals exposed to contaminated environments .

Case Studies

Wirkmechanismus

The mechanism of action of 2,2’,4,5,5’-Pentachlorobiphenyl involves its interaction with cellular components, leading to toxic effects. It can induce oxidative stress, disrupt endocrine function, and cause cellular damage . The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism . Additionally, it can interfere with thyroid hormone function by affecting the sodium/iodide symporter (NIS) and other thyroid-related proteins .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Chlorination Patterns

PCB 101 belongs to the pentachlorobiphenyl group. Key structural analogues include:

- 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) : A tetrachloro congener with four chlorine atoms.

- 2,2',4,4',5-Pentachlorobiphenyl (PCB 99) : A positional isomer of PCB 101 with chlorines at 2, 2', 4, 4', and 3.

- 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) : A coplanar congener with dioxin-like toxicity due to meta-para chlorination.

- 2,2',4,5,6'-Pentachlorobiphenyl (PCB 102) : A pentachloro isomer with asymmetric chlorine distribution.

Table 1: Structural and Physical-Chemical Comparisons

Key Observations :

Environmental Persistence and Degradation

PCB 101 is frequently detected in environmental matrices, including road dust and contaminated soils, due to its resistance to hydrolysis and photolysis . Its air half-life (3.33–3.55 days) is comparable to other pentachloro congeners like PCB 118 but longer than tetrachloro PCBs (e.g., PCB 52) .

Metabolism in Biota :

- Mink vs. Mouse : PCB 101 is metabolized into hydroxylated and methylsulfonyl derivatives in both species. Mink retain metabolites in salivary glands (3× higher concentration than adipose tissue), while mice excrete 74% of the dose within 5 days, primarily via feces .

- Species-Specific Pathways : Mink uniquely hydroxylate the trichlorinated phenyl ring, a pathway absent in mice .

Table 2: Metabolic Comparisons

| Species | Excretion Rate (5 Days) | Major Metabolites | Tissue Retention |

|---|---|---|---|

| Mink | 17% | Phenolic, methylsulfonyl | Salivary glands, adipose tissue |

| Mouse | 74% | 4-methylsulfonyl derivatives | Lung, liver |

Toxicity and Regulatory Status

- PCB 101: Classified as a Group 2B carcinogen (possibly carcinogenic) with acute and chronic aquatic toxicity (GHS Category 1) . It lacks dioxin-like toxicity due to non-coplanar chlorine substitution.

- PCB 118 : A dioxin-like congener with toxic equivalency factors (TEFs) due to binding affinity for the aryl hydrocarbon receptor (AhR) .

- PCB 52 : Lower toxicity but higher mobility in air and water due to reduced chlorination .

Regulatory Notes:

Biologische Aktivität

2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds that have been widely used in industrial applications. Its molecular formula is C12H5Cl5, with a molecular weight of approximately 326.43 g/mol. The compound is characterized by five chlorine atoms attached to the biphenyl structure, which contributes to its environmental persistence and biological activity. Due to its toxicological effects, PCB 101 has been classified as a persistent organic pollutant (POP) and is associated with various health risks.

The unique arrangement of chlorine atoms in PCB 101 enhances its stability and persistence in the environment compared to other similar compounds. This structural configuration also plays a crucial role in its biological activity and toxicological profile.

| Property | Value |

|---|---|

| Molecular Formula | C12H5Cl5 |

| Molecular Weight | 326.43 g/mol |

| Chlorine Substituents | 5 (at positions 2, 2', 4, 5, 5') |

| Classification | Persistent Organic Pollutant (POP) |

Biological Activity

Research indicates that PCB 101 exhibits significant biological activity through various mechanisms:

- Toxicity : PCB 101 is recognized as a carcinogen by the International Agency for Research on Cancer (IARC) and has been linked to multiple health risks including endocrine disruption, immune system impairment, and reproductive toxicity . Chronic exposure can lead to bioaccumulation in living organisms, resulting in long-term health effects.

- Mechanisms of Action : Unlike dioxin-like PCBs that interact with the aryl hydrocarbon receptor (AhR), PCB 101 and similar non-dioxin-like PCBs may exert their effects through different pathways. These include:

- Metabolism : PCBs are metabolized slowly in the body, primarily through the cytochrome P-450 enzyme system. The major metabolites include hydroxylated products that can undergo further conjugation with glutathione and glucuronic acid for excretion . This slow metabolism contributes to their accumulation in lipid-rich tissues.

Case Studies

Several studies have explored the health impacts and degradation mechanisms related to PCB 101:

- Study on Biodegradation : A study by Ji et al. (2019) investigated the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans. The research found that this bacterium could degrade PCB 101 effectively under optimal conditions, with a degradation rate reaching up to 100% within a specified timeframe . This finding is significant for bioremediation efforts targeting PCB contamination.

- Health Impact Assessment : An assessment conducted on serum concentrations of PCBs among different age groups indicated that PCB levels increase with age, suggesting cumulative exposure over time . The study highlighted the importance of monitoring PCB levels in populations exposed to contaminated environments.

Environmental Impact

PCB 101's classification as a POP implies significant environmental concerns:

- Persistence : The compound resists degradation in natural environments, leading to long-term ecological impacts.

- Bioaccumulation : It accumulates in food chains, posing risks to wildlife and human health through trophic transfer.

Q & A

Basic: What analytical methods are recommended for quantifying 2,2',4,5,5'-Pentachlorobiphenyl in environmental samples?

Answer: High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for quantifying PCB 101 at trace levels (detection limits as low as 0.8 µg/kg in solids) due to its specificity for congener separation and sensitivity . For aqueous samples, EPA Method 1668a employs HRGC/HRMS with a reporting limit of 241 pg/L, validated for water, soil, and tissue matrices . Isotope dilution using deuterated internal standards (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) improves accuracy in complex matrices by correcting for recovery losses .

Advanced: How to address matrix interference when analyzing PCB 101 in lipid-rich biological tissues?

Answer: Lipid removal via gel permeation chromatography (GPC) or sulfuric acid cleanup is critical. For tissues like adipose or liver, incorporate a Florisil column to isolate non-polar interferences . Spike samples with surrogate standards (e.g., PCB 30 or 52) to monitor matrix effects and validate recovery rates (70–130% acceptable range) . Use electron capture detection (ECD) for screening, but confirm identity with GC/MS using characteristic ion fragments (m/z 326.43 for molecular ion; m/z 254/256 for dichlorinated fragments) .

Basic: What structural features of PCB 101 contribute to its environmental persistence?

Answer: The pentachlorination pattern (2,2',4,5,5') creates a symmetrical, planar structure resistant to microbial attack. Chlorines at the para and meta positions hinder oxidative degradation, while the lack of adjacent unsubstituted carbons limits hydroxylation . Its high log Kow (6.9) promotes bioaccumulation in lipid-rich tissues, as observed in mink salivary glands .

Advanced: How to design a study comparing species-specific metabolic pathways of PCB 101?

Answer: Use radiolabeled (e.g., ¹⁴C) PCB 101 for precise tracking. Administer orally (e.g., 5 mg/kg in mice) and collect excreta (feces/urine) over 5 days. Analyze metabolites via GC/MS after derivatization (e.g., BSTFA for hydroxylated metabolites). Compare tissue distribution: mice retain metabolites in lungs (e.g., 4-methylsulfonyl-PCB 101), while mink accumulate in salivary glands due to unique cytochrome P450 activity . Include negative controls (vehicle-only) and measure covalent binding to macromolecules using autoradiography .

Basic: What are the primary degradation products of PCB 101 in anaerobic environments?

Answer: Reductive dechlorination produces 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) via loss of para-chlorines. Under aerobic conditions, hydroxylation forms 4-OH-PCB 101, which may further oxidize to quinones. In sediment, humic acid accelerates degradation via electron shuttling, achieving 43–56% loss in 15 days with anthraquinone-2,6-disulfonate (AQDS) . Pd/Fe catalysts enhance dechlorination efficiency (>90% in soil) by promoting H₂ activation .

Advanced: How to differentiate abiotic vs. biotic degradation mechanisms of PCB 101?

Answer: Conduct microcosm experiments with autoclaved controls to suppress microbial activity. Track deuterated water (D₂O) incorporation into metabolites via LC-HRMS to confirm enzymatic involvement . For abiotic pathways, use Mössbauer spectroscopy to identify Fe⁰ oxidation products in Pd/Fe systems . Quantify enantiomeric fractions of chiral metabolites (e.g., methylsulfonyl-PCB 101) via chiral GC; biotic processes often show enantioselectivity .

Basic: Why is PCB 101 included in the ICES 7 regulatory conger list?

Answer: PCB 101 is a marker for pentachlorinated biphenyls due to its prevalence in industrial mixtures (e.g., Aroclor 1254) and environmental persistence. It bioaccumulates in aquatic food webs and is prioritized under the Stockholm Convention . Monitoring its levels in dredged sediments (e.g., Granton Harbour) informs risk assessments for marine disposal .

Advanced: How to resolve contradictions in tissue-specific metabolite accumulation data?

Answer: Normalize concentrations to lipid weight (e.g., ng/g lipid) to account for interspecies variation in adipose content. For example, mink salivary glands retain PCB 101 at 3× liver levels due to unique protein binding . Use multivariate analysis (PCA) to distinguish retention patterns driven by chlorine substitution vs. species-specific metabolism. Validate with in vitro hepatocyte assays to isolate metabolic contributions .

Basic: How to validate the purity of PCB 101 reference standards?

Answer: Certify standards via gas chromatography with flame ionization detection (GC-FID) for ≥98% purity. Cross-check against NIST-certified solutions (e.g., SRM 1493) using retention indices and mass spectra . Store at room temperature in amber vials with PTFE-lined caps to prevent photodegradation and volatilization .

Advanced: What computational models predict PCB 101’s environmental fate?

Answer: Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate half-lives (e.g., 1.2 years in water, 8.4 years in sediment). Molecular docking simulations predict binding affinity to transthyretin (TTR), explaining its thyroid-disrupting effects in C57BL/6 mice . Fugacity modeling (e.g., TaPL3) integrates log Kow, vapor pressure, and hydrolysis rates to simulate air-water-soil partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.